molecular formula C2H2ILiO2 B1592634 碘代乙酸锂 CAS No. 65749-30-6

碘代乙酸锂

货号 B1592634
CAS 编号: 65749-30-6
分子量: 191.9 g/mol
InChI 键: RZCFQIDTJPHHFJ-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium iodoacetate, also known as Iodoacetic acid lithium salt, is a chemical compound with the linear formula ICH2COOLi . It has a molecular weight of 191.88 .


Molecular Structure Analysis

The linear formula of Lithium iodoacetate is ICH2COOLi . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Lithium iodoacetate has a molecular weight of 191.88 . The melting point is approximately 239°C .

科学研究应用

1. 对甲状腺功能的影响

锂通过多种机制影响甲状腺功能。它通过抑制腺苷三磷酸酶 (ATPase) 活性、环腺苷一磷酸 (cAMP) 和细胞内酶来影响细胞功能。具体而言,锂集中在甲状腺中,抑制甲状腺碘摄取、碘酪氨酸偶联,改变甲状腺球蛋白结构并抑制甲状腺激素分泌。这可能导致甲状腺功能低下和甲状腺肿,对下丘脑中脑脱碘酶酶和甲状腺激素受体浓度的影响正在研究中 (Lazarus,1998 年)。

2. 在生物组织中的检测

检测生物组织中的锂对于了解其治疗机制至关重要。激光诱导击穿光谱 (LIBS) 已被开发用于快速原位检测组织中的锂,当口服锂时,显示出大鼠甲状腺、唾液腺和乳腺中明显的锂发射。该技术有助于研究锂在全身的分布,并可以改编用于人类 (Ahmed 等人,2018 年)。

3. 在昼夜节律调节中的作用

锂作为糖原合酶激酶 3 (GSK3) 的抑制剂,在调节昼夜节律中发挥作用。GSK3β 磷酸化并稳定核受体 Rev-erbα,它是昼夜节律的一个组成部分。锂治疗导致 Rev-erbα 的快速蛋白酶体降解和时钟基因 Bmal1 的激活,突出了其在周围时钟中的关键作用以及作为锂治疗的生物靶标 (Yin 等人,2006 年)。

4. 抗甲状腺作用

锂具有抗甲状腺作用,包括甲状腺重量增加和甲状腺碘释放减慢。它提高碘摄取并降低以碘甲状腺素形式存在的碘的比例。这些作用有助于甲状腺疾病的管理,并且对于了解锂对碘代谢的影响很重要 (Berens 等人,1970 年)。

5. 长寿和遗传调控

锂通过改变编码核小体相关功能的基因的表达来延长寿命。它对存活的影响可能与组蛋白甲基化和染色质结构有关,提供了对锂在情绪影响障碍中作用机制及其潜在治疗应用的见解 (McColl 等人,2008 年)。

6. 神经保护作用

锂因其神经保护作用而闻名,特别是在阿尔茨海默病和其他神经退行性疾病中。它调节涉及神经营养反应、自噬、氧化应激、炎症和线粒体功能的几种稳态机制。这一广泛的作用与锂对 GSK-3β 和肌醇单磷酸酶 (IMP) 的抑制作用有关,强化了其作为疾病调节治疗的潜力 (Forlenza 等人,2014 年)。

安全和危害

Lithium iodoacetate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

属性

IUPAC Name

lithium;2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3IO2.Li/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCFQIDTJPHHFJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ILiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2070346
Record name Lithium iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium iodoacetate

CAS RN

65749-30-6
Record name Acetic acid, 2-iodo-, lithium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065749306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-iodo-, lithium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium iodoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium iodoacetate
Reactant of Route 2
Lithium iodoacetate
Reactant of Route 3
Lithium iodoacetate
Reactant of Route 4
Lithium iodoacetate
Reactant of Route 5
Lithium iodoacetate
Reactant of Route 6
Lithium iodoacetate

Citations

For This Compound
63
Citations
H Ehrenberg, B Hasse, K Schwarz… - … Section B: Structural …, 1999 - scripts.iucr.org
… The crystal structures of lithium chloroacetate, lithium bromoacetate and lithium iodoacetate were determined ab initio from synchrotron powder diffraction data. The three compounds …
Number of citations: 14 scripts.iucr.org
F Zoppi, D Fenili - Clinical Chemistry, 1980 - academic.oup.com
… If each mole of lithium iodoacetate fully dissociated to form 2 … have a concentration of lithium iodoacetate that is only 30% … interference produced by lithium iodoacetate on the PVA-4 …
Number of citations: 18 academic.oup.com
EA Robertson, RA Chesler, RJ Elin - clinical chemistry, 1980 - academic.oup.com
Two recent publications(1, 2) assert that serum preserved with iodoacetate for glucose analysis may be used for other routine chemistry determinations as well. In evaluating tubes …
Number of citations: 2 academic.oup.com
P Costello, NP Kubasik, BB Brody, HE Sine… - Clinical …, 1983 - academic.oup.com
… Either serum or heparin-treated plasma can be used, interchangeably, for analysis; use of serum treated with lithium iodoacetate is unacceptable. Comparisons with results by …
Number of citations: 13 academic.oup.com
K Janssen, J Delanghe - Acta Clinica Belgica, 2010 - Taylor & Francis
… Sodium fluoride (NaF) and lithium iodoacetate have both been used in blood collection tubes to preserve glucose. These reagents can be used alone or in combination with anticoagu…
Number of citations: 24 www.tandfonline.com
HW Sternberg, R Markby, I Wender - Journal of the American …, 1960 - ACS Publications
… Lithium iodoacetate was prepared by stirring a solution of 0.18 mole of iodoacetic acid and 0.17 mole of lithium hydroxide in 90 ml. of acetone and 5 ml. of water for 18 hours, filtering off …
Number of citations: 34 pubs.acs.org
J Toffaletti, ME Hammes, R Gray, B Lineberry… - Clinical …, 1992 - academic.oup.com
We evaluated a new analyzer that measures lactate in undiluted whole blood by direct (or undiluted) amperometry [Nova Stat Profile 7 Analyzer (SP7); Nova Biomedical, Waltham, MA] …
Number of citations: 72 academic.oup.com
K Warren, NP Kubasik, BB Brody, HE Sine… - Clinical …, 1980 - academic.oup.com
… that values for heparin- and EDTAtreated plasma as well as for lithium-iodoacetate-treated … for glucose (Table 5) indicated that although all plasma and the lithium-iodoacetate-treated …
Number of citations: 18 academic.oup.com
WH Puterbaugh, RL Readshaw - Journal of the American …, 1960 - ACS Publications
… Lithium iodoacetate was prepared by stirring a solution of 0.18 mole of iodoacetic acid and 0.17 mole of lithium hydroxide in 90 ml. of acetone and 5 ml. of water for 18 hours, filtering off …
Number of citations: 10 pubs.acs.org
S Narayanan - American journal of clinical pathology, 2000 - academic.oup.com
… Sodium fluoride and lithium iodoacetate have been used alone or in combination with an … Similarly, lithium iodoacetate has been used alone (0.5 mg/mL of blood) or at that …
Number of citations: 362 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。